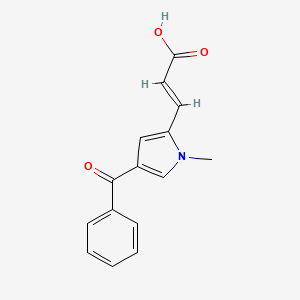

3-(4-benzoyl-1-methyl-1H-pyrrol-2-yl)acrylic acid

Description

Introduction to 3-(4-Benzoyl-1-methyl-1H-pyrrol-2-yl)acrylic Acid

Historical Context and Discovery

The compound emerged in the late 1990s and early 2000s during investigations into pyrrole-based therapeutics. Early synthetic routes focused on modifying pyrrole derivatives to enhance their bioactivity, particularly in anticancer research. A pivotal study in 2004 highlighted its role as a precursor to hydroxamic acid derivatives, such as 3-(4-benzoyl-1-methyl-1H-pyrrol-2-yl)-N-hydroxy-2-propenamide, which demonstrated potent HDAC inhibitory activity. These findings positioned the compound as a critical intermediate in developing epigenetic therapies.

The synthesis of this compound typically involves condensation reactions between 4-benzoyl-1-methylpyrrole and acrylic acid derivatives, often employing coupling agents like acryloyl chloride under basic conditions. Its structural complexity and stereochemistry (E-configuration at the α,β-unsaturated bond) were confirmed via spectroscopic methods, including NMR and X-ray crystallography.

Significance in Organic Chemistry

This compound exemplifies the convergence of heterocyclic and carbonyl chemistry. Key features include:

- Pyrrole Core : As a five-membered aromatic heterocycle, pyrrole contributes to electron-rich systems capable of participating in electrophilic substitutions and cycloadditions.

- α,β-Unsaturated Carboxylic Acid : The conjugated double bond adjacent to the carbonyl group enables Michael additions, Diels-Alder reactions, and nucleophilic attacks at the β-carbon, making it a versatile building block.

- Benzoyl Group : Enhances lipophilicity and stabilizes the pyrrole ring through resonance effects, influencing reactivity in cross-coupling reactions.

These attributes have facilitated its use in synthesizing polyfunctional heterocycles, such as pyridines and pyrimidines, which are prevalent in pharmaceuticals. For example, its α,β-unsaturated system participates in [3+2] cycloadditions with TosMIC (toluenesulfonylmethyl isocyanide) to form substituted pyrroles.

Classification and Chemical Family

This compound belongs to three primary chemical families:

This tripartite classification underscores its multifunctional reactivity, enabling applications in materials science and medicinal chemistry.

Nomenclature and Identification Systems

The compound is systematically identified through:

IUPAC Name

(E)-3-(4-benzoyl-1-methyl-1H-pyrrol-2-yl)prop-2-enoic acid.

Key Identifiers

| Identifier | Value |

|---|---|

| CAS Registry Number | 128843-46-9 |

| Molecular Formula | C₁₅H₁₃NO₃ |

| SMILES | CN1C=C(C=C1/C=C/C(=O)O)C(=O)C2=CC=CC=C2 |

| InChIKey | UNTMSWHXFUXDFN-BQYQJAHWSA-N |

| ChemSpider ID | 4442379 |

The (E)-stereochemistry of the acrylic acid moiety is critical for its biological activity, as evidenced by structure-activity relationship studies. Regulatory databases, such as PubChem and ChemSpider, provide standardized spectral and physicochemical data, ensuring accurate identification.

Properties

IUPAC Name |

(E)-3-(4-benzoyl-1-methylpyrrol-2-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c1-16-10-12(9-13(16)7-8-14(17)18)15(19)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNTMSWHXFUXDFN-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C=CC(=O)O)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C=C1/C=C/C(=O)O)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-benzoyl-1-methyl-1H-pyrrol-2-yl)acrylic acid typically involves the condensation of a benzoyl-substituted pyrrole with an acrylic acid derivative. One common method includes the reaction of 4-benzoyl-1-methylpyrrole with acryloyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

3-(4-Benzoyl-1-methyl-1H-pyrrol-2-yl)acrylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

Oxidation: Formation of benzoyl derivatives or carboxylic acids.

Reduction: Formation of benzyl derivatives.

Substitution: Formation of various substituted pyrrole derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including condensation and coupling reactions. The unique structure of the pyrrole ring combined with the benzoyl group allows for diverse functionalization, making it a valuable intermediate in synthetic chemistry.

Biological Applications

Antimicrobial Properties

Research has indicated that 3-(4-benzoyl-1-methyl-1H-pyrrol-2-yl)acrylic acid exhibits antimicrobial activity. Studies have assessed its effectiveness against various bacterial strains, demonstrating potential as a therapeutic agent in combating infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The interaction of the compound with specific molecular targets related to cancer pathways is an area of ongoing research.

Medicinal Chemistry

Drug Development

In the realm of drug development, this compound is explored for its therapeutic potential. Its ability to modulate biological pathways makes it a candidate for further investigation in the development of novel pharmaceuticals aimed at treating various diseases, including cancer and infectious diseases.

Industrial Applications

Material Science

The compound is being evaluated for its role in developing new materials. Its unique chemical properties allow it to be incorporated into polymers and coatings, enhancing their performance characteristics such as durability and resistance to environmental factors.

Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.

Study 2: Anticancer Mechanism Investigation

In vitro studies on human cancer cell lines demonstrated that treatment with this compound led to increased apoptosis rates and disruption of cell cycle progression. These findings support further exploration into its use as a chemotherapeutic agent.

Data Tables

| Application Area | Specific Use | Observations |

|---|---|---|

| Chemistry | Building block for organic synthesis | Versatile intermediate for complex molecules |

| Biology | Antimicrobial activity | Significant inhibition against bacterial strains |

| Medicine | Drug development | Potential therapeutic applications in cancer treatment |

| Industry | Material science | Enhances properties of polymers and coatings |

Mechanism of Action

The mechanism of action of 3-(4-benzoyl-1-methyl-1H-pyrrol-2-yl)acrylic acid involves its interaction with various molecular targets. The benzoyl group can participate in hydrogen bonding and hydrophobic interactions, while the pyrrole ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

3,4-Dihydroxybenzeneacrylic Acid (Caffeic Acid)

Structural Differences :

- Substituents : Caffeic acid (C₉H₈O₄) contains a dihydroxyphenyl group instead of the benzoyl-pyrrole system. The 3,4-dihydroxy groups on the benzene ring enhance polarity and antioxidant activity.

- Molecular Weight : 180.16 g/mol (vs. 255.27 g/mol for the target compound).

Functional Implications :

3-(2-Formyl-4-methyl-1H-pyrrol-3-yl)propanoic Acid

Structural Differences :

- Substituents: This analog (C₉H₁₁NO₃) features a formyl group at the 2-position and a propanoic acid chain instead of acrylic acid.

- Molecular Weight : 189.19 g/mol (vs. 255.27 g/mol).

Functional Implications :

- The formyl group increases reactivity, making this compound a versatile precursor in organic synthesis.

- The target compound’s acrylic acid moiety may enhance conjugation with biomolecules, while its benzoyl group provides steric bulk for selective interactions.

Ethyl 2-Benzyl-3-[3-(4-Chlorophenyl)propyl]acetate

Structural Differences :

Functional Implications :

- The ester group in this analog may reduce solubility compared to the carboxylic acid in the target compound.

- The chlorophenyl group could enhance halogen bonding, a feature absent in the target compound.

Data Table: Key Structural and Functional Attributes

Research Findings and Implications

- Metabolic Stability : The methyl group on the pyrrole ring may reduce metabolic degradation, offering advantages in drug design.

- Crystallography : Structural analysis of such compounds often relies on programs like SHELX, which are robust for refining small-molecule crystal structures .

Biological Activity

3-(4-benzoyl-1-methyl-1H-pyrrol-2-yl)acrylic acid, a compound featuring a pyrrole ring and a benzoyl substituent, has garnered attention for its potential biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

Chemical Formula: C₁₀H₉NO₂

Molecular Weight: 175.18 g/mol

CAS Number: 51485-76-8

IUPAC Name: 3-(4-benzoyl-1-methyl-1H-pyrrol-2-yl)prop-2-enoic acid

The structure consists of a pyrrole moiety substituted with a benzoyl group and an acrylic acid component, which contributes to its unique chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate enzymatic activities through competitive inhibition or allosteric modulation, affecting metabolic pathways relevant to disease processes.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study demonstrated that derivatives of pyrrole could inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression by regulating gene expression. This inhibition leads to increased acetylation of histones, promoting tumor suppressor gene expression and apoptosis in cancer cells .

Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor. It can bind to specific active sites on enzymes, inhibiting their function. For instance, it has shown promise in studies targeting various metabolic enzymes involved in drug metabolism and detoxification processes .

Case Studies

- Histone Deacetylase Inhibition:

- Antimicrobial Properties:

Data Table: Biological Activities Summary

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(4-benzoyl-1-methyl-1H-pyrrol-2-yl)acrylic acid?

- Methodological Answer : A common approach involves condensation of pyrrole derivatives with acrylic acid moieties. For example, 4-aroyl-pyrrole intermediates can be synthesized via refluxing with chloranil (1.4 mmol) in xylene for 25–30 hours, followed by alkaline workup (5% NaOH), organic layer separation, and recrystallization from methanol . Base-catalyzed reactions (e.g., triethylamine) with acryloyl chloride derivatives are also effective for introducing the acrylic acid group .

Q. How is the compound characterized post-synthesis?

- Methodological Answer : Characterization typically involves 1H NMR (e.g., δ 2.56 ppm for methyl groups, aromatic protons at 7.57–8.69 ppm) and LCMS (e.g., ESIMS for molecular ion [M+1] detection). Purity is validated via HPLC (>95%) and corroborated by spectral matching with intermediates like 3-methyl-4-(trifluoromethyl) analogs .

Q. What solvents and conditions optimize recrystallization?

- Methodological Answer : Methanol is widely used due to its polarity and ability to dissolve aromatic byproducts. For thermally stable derivatives, slow cooling of saturated solutions under inert atmospheres yields high-purity crystals. Xylene or THF may be employed for intermediates requiring high-temperature reflux .

Advanced Research Questions

Q. How does the compound’s stability vary under acidic or basic conditions?

- Methodological Answer : Stability studies in acidic media (e.g., HCl/THF) show partial hydrolysis of the benzoyl group, while basic conditions (NaOH) may cleave the acrylic acid moiety. Accelerated stability testing (40°C/75% RH) over 4–6 weeks, monitored via TLC and HPLC, is recommended to assess degradation pathways .

Q. What strategies resolve contradictions in spectroscopic data for structural analogs?

- Methodological Answer : Discrepancies in NMR signals (e.g., overlapping aromatic protons) can be addressed by 2D-COSY or HSQC to assign coupling patterns. For example, pyrazole-related compounds (e.g., 2-(4-chloro-1-methyl-pyrazol-3-yl)acetic acid) require deuterated DMSO for optimal resolution of exchangeable protons .

Q. How can computational modeling predict biological interactions of this compound?

- Methodological Answer : Docking studies (AutoDock Vina) using crystal structures of target proteins (e.g., kinases or GPCRs) can identify binding pockets. QSAR models trained on analogs (e.g., pyrazolo[3,4-b]pyridine derivatives) highlight the importance of the benzoyl group’s electron-withdrawing effects on binding affinity .

Q. What catalytic systems enhance regioselectivity in derivatization reactions?

- Methodological Answer : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids improves regioselectivity for C-3 modifications. For amide formation, HATU/DIPEA in DMF achieves >90% yield without racemization, as demonstrated in pyrrolo[1,2-b]pyridazine analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.